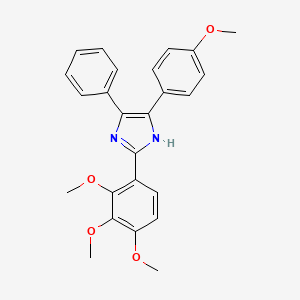![molecular formula C24H21N3O6S3 B11628958 2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11628958.png)
2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-metoxifenil)-2-[(3Z)-3-[3-(1,1-dioxotiolan-3-il)-4-oxo-2-sulfurilideno-1,3-tiazolidin-5-ilideno]-2-oxoindol-1-il]acetamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que incluye un anillo de tiazolidinona, una parte de indol y un grupo metoxifenilo, lo que lo convierte en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-metoxifenil)-2-[(3Z)-3-[3-(1,1-dioxotiolan-3-il)-4-oxo-2-sulfurilideno-1,3-tiazolidin-5-ilideno]-2-oxoindol-1-il]acetamida generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del anillo de tiazolidinona, seguido de la introducción del grupo indol y del grupo metoxifenilo. Los reactivos comunes utilizados en estas reacciones incluyen tiourea, derivados de indol y ácido metoxifenilacético. Las condiciones de reacción a menudo requieren temperaturas controladas, solventes específicos y catalizadores para garantizar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos garantizan una calidad y eficiencia consistentes, reduciendo el tiempo y el costo asociados con la síntesis manual. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-metoxifenil)-2-[(3Z)-3-[3-(1,1-dioxotiolan-3-il)-4-oxo-2-sulfurilideno-1,3-tiazolidin-5-ilideno]-2-oxoindol-1-il]acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados tiol correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila pueden modificar los grupos funcionales unidos a la estructura central.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción varían dependiendo de la transformación deseada, a menudo requiriendo temperaturas específicas, solventes y catalizadores.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, tioles y derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
N-(4-metoxifenil)-2-[(3Z)-3-[3-(1,1-dioxotiolan-3-il)-4-oxo-2-sulfurilideno-1,3-tiazolidin-5-ilideno]-2-oxoindol-1-il]acetamida tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Sirve como sonda para investigar vías e interacciones biológicas.
Medicina: El compuesto tiene aplicaciones terapéuticas potenciales, incluidas actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-metoxifenil)-2-[(3Z)-3-[3-(1,1-dioxotiolan-3-il)-4-oxo-2-sulfurilideno-1,3-tiazolidin-5-ilideno]-2-oxoindol-1-il]acetamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir enzimas, modular la actividad del receptor e interferir con los procesos celulares. Estas interacciones conducen a varios efectos biológicos, como actividades antiinflamatorias y anticancerígenas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidinonas: Compuestos con una estructura de anillo de tiazolidinona similar.
Derivados de indol: Compuestos que contienen la parte de indol.
Acetamidas de metoxifenilo: Compuestos con un grupo metoxifenilo unido a una acetamida.
Singularidad
N-(4-metoxifenil)-2-[(3Z)-3-[3-(1,1-dioxotiolan-3-il)-4-oxo-2-sulfurilideno-1,3-tiazolidin-5-ilideno]-2-oxoindol-1-il]acetamida es único debido a su combinación de características estructurales, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas potenciales.
Propiedades
Fórmula molecular |
C24H21N3O6S3 |
|---|---|
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O6S3/c1-33-16-8-6-14(7-9-16)25-19(28)12-26-18-5-3-2-4-17(18)20(22(26)29)21-23(30)27(24(34)35-21)15-10-11-36(31,32)13-15/h2-9,15H,10-13H2,1H3,(H,25,28)/b21-20- |
Clave InChI |
BHGGNGNGWWGHHE-MRCUWXFGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)/C2=O |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11628881.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11628883.png)
![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11628885.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11628891.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628892.png)

![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628912.png)
![2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11628916.png)
![N-cyclopentyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11628934.png)

![4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate](/img/structure/B11628950.png)
![ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11628970.png)
![9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628972.png)
![2-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11628978.png)
